molecular formula C9H13NO B1629226 2-(5-Methylpyridin-2-YL)propan-2-OL CAS No. 40472-51-3

2-(5-Methylpyridin-2-YL)propan-2-OL

Cat. No.: B1629226
CAS No.: 40472-51-3
M. Wt: 151.21 g/mol
InChI Key: NIKSILQAEVZVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methylpyridin-2-YL)propan-2-OL is a pyridine derivative featuring a tertiary alcohol moiety (propan-2-ol) attached to the 2-position of a 5-methyl-substituted pyridine ring. This compound’s structure combines the aromatic and basic properties of pyridine with the hydrogen-bonding capability of a tertiary alcohol.

Properties

CAS No.

40472-51-3

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)propan-2-ol

InChI

InChI=1S/C9H13NO/c1-7-4-5-8(10-6-7)9(2,3)11/h4-6,11H,1-3H3

InChI Key

NIKSILQAEVZVHC-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C(C)(C)O

Canonical SMILES

CC1=CN=C(C=C1)C(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences:

  • Substituent Effects : The target’s 5-methyl group is electron-donating, increasing pyridine basicity compared to electron-withdrawing groups (e.g., bromo in or iodo in ).
  • Alcohol Configuration : Tertiary alcohols (target) exhibit reduced hydrogen-bonding capacity but higher lipophilicity versus primary () or secondary () alcohols.
  • Positional Isomerism : Attachment at pyridine’s 2-position (target) versus 3-position () alters steric and electronic interactions with adjacent functional groups.

Hypothesized Physicochemical and Functional Properties

Solubility and Hydrogen Bonding

  • Target Compound : Tertiary alcohols form weaker hydrogen bonds than primary/secondary alcohols, likely reducing aqueous solubility but enhancing membrane permeability. The 5-methyl group may further decrease polarity .
  • Comparisons :
    • Primary alcohol in : Higher solubility in polar solvents due to stronger H-bonding.
    • Prop-2-yn-1-ol in : Alkyne spacer may reduce steric bulk, facilitating crystal packing or interactions with biological targets.

Crystallographic Considerations

Bulky substituents (e.g., dimethoxymethyl in ) could further disrupt ordered lattice formation.

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